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Compound of Interest

Compound Name: 6-Methoxykaempferol

Cat. No.: B191825 Get Quote

For Immediate Release

This technical whitepaper provides a comprehensive overview of the core physicochemical

properties of 6-Methoxykaempferol, a naturally occurring flavonoid of significant interest to the

scientific community. This document is intended for researchers, scientists, and professionals

in drug development, offering in-depth data, experimental context, and visual representations of

its biological interactions and analytical workflows.

Core Physicochemical Characteristics
6-Methoxykaempferol, a derivative of kaempferol, possesses a unique molecular structure

that dictates its physical and chemical behavior. Understanding these fundamental properties is

paramount for its application in research and development, particularly in areas such as

formulation, toxicology, and pharmacology.

Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of 6-Methoxykaempferol
and its common glycosidic forms. These values are essential for predicting its behavior in

various solvents and biological systems.
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Property
6-
Methoxykaempfero
l

6-
Methoxykaempfero
l 3-glucoside

6-
Methoxykaempfero
l 3-O-rutinoside

Molecular Formula C₁₆H₁₂O₇[1][2] C₂₂H₂₂O₁₂[3][4] C₂₈H₃₂O₁₆[5]

Molecular Weight 316.26 g/mol 478.40 g/mol 624.55 g/mol

Melting Point (°C) 270 Not available Not available

Physical Appearance Solid Not available Yellow powder

LogP (Predicted) Not available 0.7 (XLogP3-AA) -1.0

pKa (Predicted) Not available
6.76 (Strongest

Acidic)
Not available

Solubility Not available
Predicted Water

Solubility: 0.91 g/L

Soluble in DMSO,

Pyridine, Methanol,

Ethanol

Experimental Protocols for Physicochemical
Characterization
The determination of the physicochemical properties of flavonoids like 6-Methoxykaempferol
involves a range of established analytical techniques. While specific experimental data for this

compound is not extensively published, the following protocols represent standard

methodologies in the field.

Melting Point Determination
The melting point of a solid flavonoid is a key indicator of its purity and is typically determined

using a capillary melting point apparatus.

Principle: A small, powdered sample is packed into a capillary tube and heated at a

controlled rate. The temperature range over which the substance melts is recorded.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3_5_7_4_-Tetrahydroxy-6-methoxyflavone
https://www.echemi.com/produce/pr23112339254-6-methoxykaempferol.html
https://www.medchemexpress.com/6-methoxykaempferol-3-glucoside.html
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxykaempferol-3-glucoside
https://www.phytopurify.com/6Methoxykaempferol3Orutinoside-p-8137.html
https://www.benchchem.com/product/b191825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A small amount of the dried, powdered 6-Methoxykaempferol is packed into a capillary

tube to a height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated rapidly to a temperature approximately 15-20°C below the expected

melting point, and then the heating rate is slowed to 1-2°C per minute.

The temperature at which the first liquid appears and the temperature at which the entire

sample becomes liquid are recorded as the melting point range.

Solubility Assessment
Solubility is a critical parameter for drug development, influencing absorption and bioavailability.

The shake-flask method is a common technique for its determination.

Principle: An excess amount of the solute (6-Methoxykaempferol) is equilibrated with a

specific solvent over a set period. The concentration of the dissolved solute in the saturated

solution is then measured.

Apparatus: Analytical balance, flasks with stoppers, orbital shaker, centrifuge, HPLC or UV-

Vis spectrophotometer.

Procedure:

An excess amount of 6-Methoxykaempferol is added to a flask containing a known

volume of the solvent (e.g., water, ethanol, DMSO).

The flask is sealed and agitated in an orbital shaker at a constant temperature for a

sufficient time (e.g., 24-48 hours) to reach equilibrium.

The resulting suspension is centrifuged to separate the undissolved solid.

The concentration of 6-Methoxykaempferol in the supernatant is quantified using a

validated analytical method such as High-Performance Liquid Chromatography (HPLC) or

UV-Visible Spectroscopy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b191825?utm_src=pdf-body
https://www.benchchem.com/product/b191825?utm_src=pdf-body
https://www.benchchem.com/product/b191825?utm_src=pdf-body
https://www.benchchem.com/product/b191825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of the Octanol-Water Partition Coefficient
(LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane

permeability.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After

equilibration, the concentration of the compound in each phase is measured to determine the

partition coefficient.

Apparatus: Separatory funnels, orbital shaker, centrifuge, HPLC or UV-Vis

spectrophotometer.

Procedure:

A known amount of 6-Methoxykaempferol is dissolved in either water-saturated n-octanol

or n-octanol-saturated water.

The two phases are mixed in a separatory funnel and shaken for a set period to allow for

partitioning.

The mixture is then centrifuged to ensure complete phase separation.

The concentration of the analyte in both the aqueous and octanolic phases is determined.

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to

the concentration in the aqueous phase.

Biological Activity and Signaling Pathways
Kaempferol and its derivatives, including 6-Methoxykaempferol, are known to modulate

various cellular signaling pathways, contributing to their anti-inflammatory, antioxidant, and anti-

cancer properties. These interactions are crucial for understanding their therapeutic potential.
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Caption: Modulation of key cellular signaling pathways by kaempferol derivatives.

Experimental Workflow for Flavonoid Analysis
The analysis of 6-Methoxykaempferol from a plant matrix follows a standardized workflow,

from extraction to quantification. This systematic approach ensures the accurate and

reproducible measurement of the target compound.
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Caption: A generalized workflow for the extraction and analysis of flavonoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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